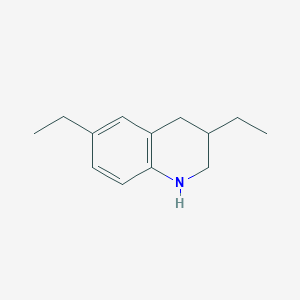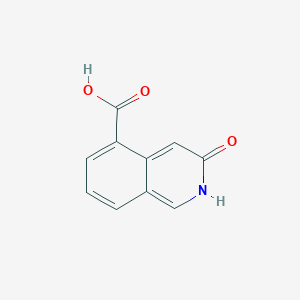
2-(2,2-Difluoroethoxy)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H7F2NO2 It is characterized by the presence of a difluoroethoxy group attached to a nicotinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a difluoroethoxy reagent under controlled conditions. One common method involves the use of 2,2-difluoroethanol and a suitable catalyst to facilitate the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethoxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(2,2-Difluoroethoxy)nicotinic acid.
Reduction: 2-(2,2-Difluoroethoxy)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethoxy)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethoxy)nicotinaldehyde involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins or other biomolecules, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluoroethoxy)ethanol
- 2-(2,2-Difluoroethoxy)acetic acid
- 2-(2,2-Difluoroethoxy)benzaldehyde
Uniqueness
2-(2,2-Difluoroethoxy)nicotinaldehyde is unique due to the presence of both the difluoroethoxy group and the nicotinaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
2-(2,2-difluoroethoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)5-13-8-6(4-12)2-1-3-11-8/h1-4,7H,5H2 |
InChI-Schlüssel |
MPHCVQLMVDATGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)OCC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


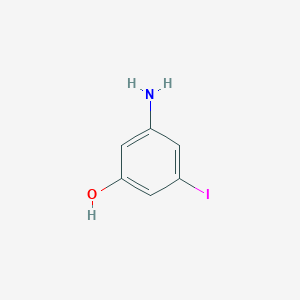

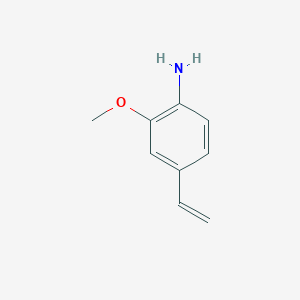
![5-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B12944439.png)
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
![Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12944460.png)
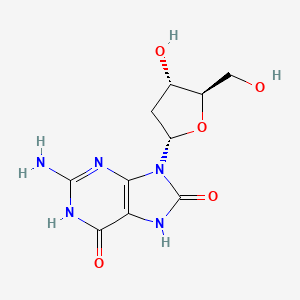
![3-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12944465.png)



